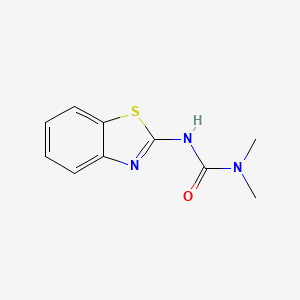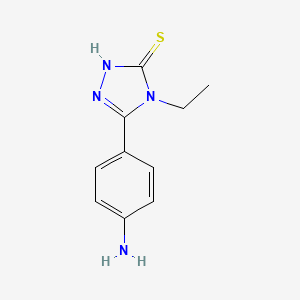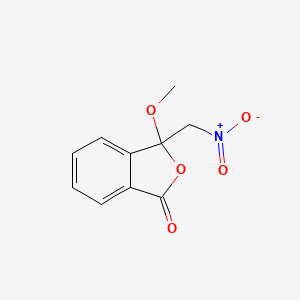![molecular formula C13H20N4 B8796299 N-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]AMINE](/img/structure/B8796299.png)
N-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine, which includes a benzimidazole ring fused with an ethane-1,2-diamine moiety, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by further functionalization to introduce the diethylethane-1,2-diamine moiety. One common method involves the reaction of 1,2-diaminobenzene with diethyl oxalate to form the benzimidazole ring, followed by alkylation with diethylamine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzimidazolone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzimidazole ring is known to interact with DNA, potentially leading to anticancer effects by interfering with DNA replication and transcription .
Comparaison Avec Des Composés Similaires
- N-(1H-benzimidazol-2-yl)-N,N-dimethylethane-1,2-diamine
- N-(1H-benzimidazol-2-yl)-N,N-diethylpropane-1,3-diamine
- N-(1H-benzimidazol-2-yl)-N,N-diethylbutane-1,4-diamine
Comparison: N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine is unique due to its specific ethane-1,2-diamine moiety, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl chain lengths, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Propriétés
Formule moléculaire |
C13H20N4 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
N-(1H-benzimidazol-2-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C13H20N4/c1-3-17(4-2)10-9-14-13-15-11-7-5-6-8-12(11)16-13/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15,16) |
Clé InChI |
NNBHPKUSHGYYBR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



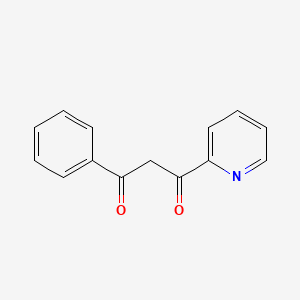
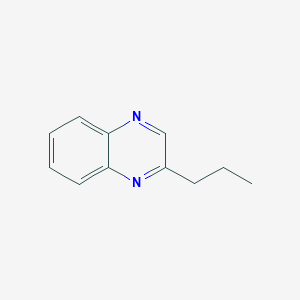

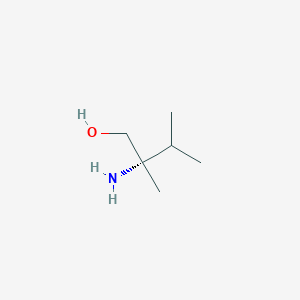
![1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B8796256.png)
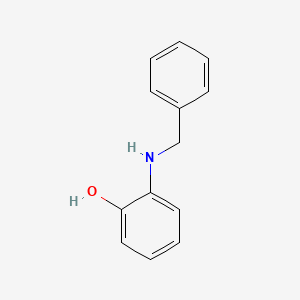
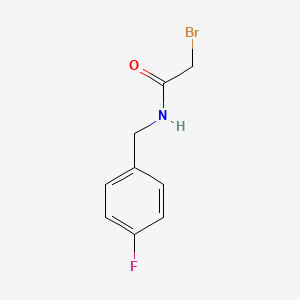
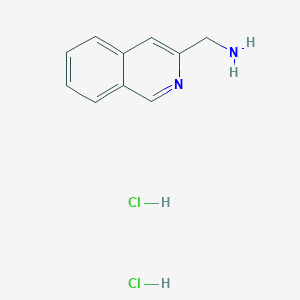
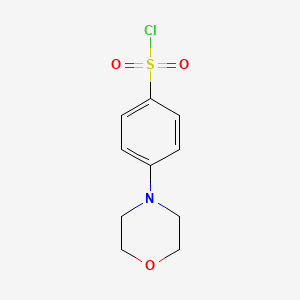
![2-(Aminomethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B8796291.png)
